molecular formula C9H18ClN B8655164 4-Piperidinobutyl chloride

4-Piperidinobutyl chloride

Cat. No.: B8655164
M. Wt: 175.70 g/mol
InChI Key: SGVDQWWOUTVAMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Piperidinobutyl chloride is a useful research compound. Its molecular formula is C9H18ClN and its molecular weight is 175.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H18ClN

Molecular Weight

175.70 g/mol

IUPAC Name

1-(4-chlorobutyl)piperidine

InChI

InChI=1S/C9H18ClN/c10-6-2-5-9-11-7-3-1-4-8-11/h1-9H2

InChI Key

SGVDQWWOUTVAMK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 2 L three-necked round bottomed flask was added piperidine (85.15 g, 1.0 mol) acetone (1000 mL), and anhydrous potassium carbonate (276.42 g, 2.0 mol, 2.0 equiv.). The flask was equipped with a mechanical stirrer and a condenser. 4-chloro-1-bromo-butane (188.6 g, 1.1 mol, 1.1 equiv.) was added dropwise under continuous stirring at room temperature over a period of 30 min. The suspension mixture was then stirred at 40° C. The progress of the reaction was monitored by TLC, which confirmed the reaction was completed after 4 hours. The mixture was cooled to room temperature and the insoluble materials were removed by filtration and washed with dichloromethane (2×100 mL). The combined filtrates were concentrated under vacuum until it became dry. The residue was then mixed with dichloromethane (500 mL). Insoluble materials were removed by filtration and washed by dichloromethane (2×100 mL). The combined filtrate and washings were concentrated and purified through a flash silica gel column, which gave the expected product as light yellow oil (98.39 g, 56% yield).
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
276.42 g
Type
reactant
Reaction Step One
Quantity
188.6 g
Type
reactant
Reaction Step Two
Yield
56%

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